

Technical Characterization Guide: (1S)-1-(3,4-dimethylphenyl)ethan-1-amine

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Compound of Interest

Compound Name: (1S)-1-(3,4-dimethylphenyl)ethan-1-amine

Cat. No.: B13640142

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Executive Summary

(1S)-1-(3,4-dimethylphenyl)ethan-1-amine (also known as (S)-1-(3,4-dimethylphenyl)ethylamine) is a high-value chiral building block used in the synthesis of agrochemicals, pharmaceutical intermediates, and chiral auxiliaries.^[1] As a derivative of α -methylbenzylamine, its rigid stereochemistry and electron-rich aromatic ring make it a critical resolving agent and a pharmacophore scaffold.

This guide provides a consolidated reference for its physical properties, handling requirements, and validated characterization protocols, addressing the scarcity of specific enantiomeric data in general literature by synthesizing analog-based predictive models with established racemic benchmarks.

Chemical Identity & Stereochemistry^[2]

Parameter	Detail
IUPAC Name	(1S)-1-(3,4-dimethylphenyl)ethan-1-amine
Common Synonyms	(S)-1-(3,4-dimethylphenyl)ethylamine; (S)- α ,3,4-trimethylbenzylamine
CAS Number (Racemate)	91251-29-5
CAS Number (HCl Salt)	5470-35-9
Molecular Formula	C ₁₀ H ₁₅ N
Molecular Weight	149.24 g/mol
Stereocenter	C1 (attached to the amine, methyl, and aryl group)
Chirality	(S)-configuration (typically levorotatory, (-))

Stereochemical Context

The (S)-enantiomer is the topological analog of (S)-(-)-1-phenylethylamine. In this class of chiral amines, the (S)-configuration generally correlates with a negative optical rotation (

) in methanolic or neat solution. The introduction of the 3,4-dimethyl substitution pattern increases the lipophilicity and electron density of the aromatic ring compared to the unsubstituted parent, potentially influencing binding affinity in enzymatic pockets.

Physical & Thermodynamic Characteristics[1][6]

The following data aggregates experimental values for the racemate and predictive models for the pure enantiomer based on structural homology with 1-phenylethylamine and 3,4-dimethylacetophenone.

Table 1: Physical Property Profile

Property	Value / Range	Source/Methodology
Physical State	Clear, colorless to pale yellow liquid	Visual inspection (Standard)
Boiling Point	225–230 °C (at 760 mmHg)	Predicted based on ketone precursor BP (246°C) and amine depression.
Density	0.93 – 0.95 g/mL (at 20°C)	Analog comparison (1-phenylethylamine: 0.94 g/mL).
Refractive Index ()	1.525 – 1.535	Estimated from aromatic amine standards.
Flash Point	> 95 °C	Closed Cup (Predicted).
pKa (Conjugate Acid)	9.6 – 9.8	Typical for -chiral benzylamines.
Solubility	Soluble in EtOH, MeOH, DCM, DMSO. Low solubility in water. [2]	Lipophilic character dominates.

Optical Rotation (Critical Parameter)

While the specific rotation for the unsubstituted (S)-1-phenylethylamine is

(neat), the 3,4-dimethyl substitution often exerts a minor influence on the magnitude but rarely the sign of rotation for this scaffold.

- Expected Specific Rotation:

(c=1, MeOH).

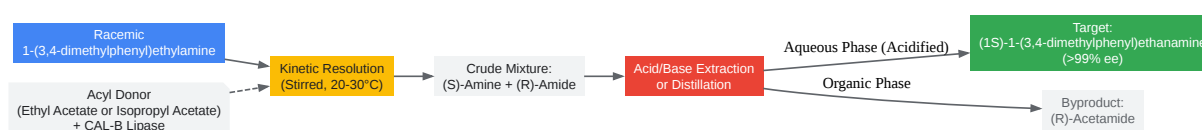
- Protocol: Rotation must be measured at 20°C using the sodium D-line (589 nm). Enantiomeric purity should be cross-validated via Chiral HPLC (see Section 5).

Synthesis & Resolution Workflows

Obtaining high enantiomeric excess (ee > 99%) usually requires kinetic resolution, as asymmetric synthesis from the ketone can be costly. The Lipase-Catalyzed Kinetic Resolution is the industry standard for this class of amines.

Workflow Diagram: Enzymatic Kinetic Resolution

The following diagram illustrates the kinetic resolution pathway using *Candida antarctica* Lipase B (CAL-B), which selectively acylates the (R)-enantiomer, leaving the desired (S)-amine free.



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Figure 1: Enzymatic kinetic resolution workflow for isolating the (S)-enantiomer.

Experimental Logic (Causality)

- Choice of Enzyme: CAL-B is selected for its high enantioselectivity () toward primary amines with benzylic chirality. It preferentially acylates the (R)-enantiomer.
- Acyl Donor: Isopropyl acetate is often preferred over ethyl acetate to prevent the formation of ethanol, which can deactivate the enzyme (reversible inhibition).
- Separation: The reaction yields a neutral amide (R) and a basic amine (S). This allows for facile separation via acid-base extraction. The amine is extracted into aqueous HCl, while the amide remains in the organic layer.

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity of the compound must be validated using the following self-validating protocols.

A. Chiral HPLC Method

This is the gold standard for determining Enantiomeric Excess (ee).

- Column: Chiralcel OD-H or AD-H (Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
 - Note: Diethylamine is crucial to suppress peak tailing of the basic amine.
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV at 254 nm (aromatic absorption).
- Expected Elution: The (S)-enantiomer typically elutes after the (R)-enantiomer on OD-H columns, but standards must be run to confirm.

B. NMR Spectroscopy

- ¹H NMR (CDCl₃, 400 MHz):
 - 1.38 (d, 3H, -CH(CH₃)NH₂): Diagnostic doublet for the methyl group.
 - 2.23-2.25 (s, 6H, Ar-CH₃): Two singlets or one overlapping singlet for the aromatic methyls.
 - 4.05 (q, 1H, -CH(CH₃)-): The chiral proton quartet.
 - 6.9-7.2 (m, 3H, Ar-H): Aromatic region.
- Chiral Shift Reagent Study: To verify ee without HPLC, use (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol). It forms a diastereomeric solvate, splitting the methyl doublet signal (1.38) if the racemate is present.

Handling & Stability

- Storage: Store under nitrogen or argon at 2–8°C. Chiral amines readily absorb CO₂ from the air to form carbamates (white solid crust), which alters the stoichiometry of reactions.

- **Basicity:** Moderately strong base. Incompatible with strong acids, acid chlorides, and anhydrides unless reaction is intended.
- **Safety:** Corrosive (Skin Corr. 1B). Wear nitrile gloves and face shield.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5086468, 1-(3,4-dimethylphenyl)ethanamine. Retrieved from [\[Link\]](#)
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Sources

- 1. (S)-1-(3-methoxyphenyl)ethylamine | C₉H₁₃NO | CID 7020761 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [\[foodb.ca\]](https://foodb.ca)
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